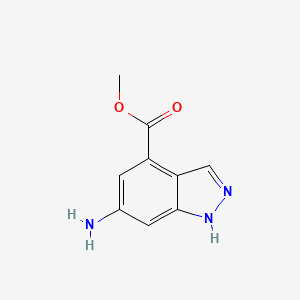

Methyl 6-amino-1H-indazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-amino-1H-indazole-4-carboxylate is a derivative of the indazole class of heterocycles, which are characterized by a fused pyrrole and benzene ring system. The compound is not directly discussed in the provided papers, but its structure is related to the compounds studied within them. Indazole derivatives are of interest due to their potential pharmacological activities and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of indazole derivatives can involve intramolecular aliphatic diazonium coupling, as seen in the formation of the methyl ester of 1H-indazole-3-carboxylic acid from o-aminophenylacetic acid . This process is proposed to proceed via regioselective electrophilic diazonium ion addition to the enol tautomer of the starting material, followed by hydrazone–azo tautomerization under acidic conditions. Theoretical studies have supported the viability of the enol tautomer as a reactive intermediate in these reactions .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using single-crystal X-ray diffraction, as demonstrated for the methyl ester of 1H-indazole-3-carboxylic acid . These compounds can crystallize as hydrogen-bonded trimers with slight rotations of the methylcarboxy groups out of the plane, resulting in a pseudo-threefold axis. The crystal structure can be compared with other indazoles and related heterocycles to understand the conformational preferences and intermolecular interactions .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including acetylation. For instance, methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related heterocycle, reacts with acetic anhydride to yield acetylated products . The reaction can be regioselective, leading to specific monoacetylated or diacetylated derivatives, depending on the reaction conditions. The formation pathways of these products can be hypothesized based on the observed outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be studied using techniques such as HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . These methods allow for the characterization of the compounds, including their spectroscopic, structural, and conformational features. The susceptibility to chemical modifications, such as acetylation, can also be assessed to understand the reactivity of different functional groups within the molecule .

Scientific Research Applications

Anticancer Applications

Indazole derivatives have been extensively studied for their potential anticancer properties. For instance, a study discovered indazole-6-amine derivatives demonstrating significant antiproliferative activity against human cancer cell lines. This highlights the promising role of indazole compounds in developing novel anticancer agents (Ngo Xuan Hoang et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 6-amino-1H-indazole-4-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to impact a broad range of biochemical pathways due to their interaction with various receptors .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

This compound has been reported to show inhibitory activity against influenza A, with an IC50 value of 7.53 µmol/L . This suggests that the compound may have antiviral properties.

properties

IUPAC Name |

methyl 6-amino-1H-indazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLZUUYWSHYFPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646145 |

Source

|

| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885518-56-9 |

Source

|

| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)